Ethyl (4-nitrosophenyl)carbamate

Catalog No.
S13058861
CAS No.
303158-01-2
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (4-nitrosophenyl)carbamate

CAS Number

303158-01-2

Product Name

Ethyl (4-nitrosophenyl)carbamate

IUPAC Name

ethyl N-(4-nitrosophenyl)carbamate

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)10-7-3-5-8(11-13)6-4-7/h3-6H,2H2,1H3,(H,10,12)

InChI Key

NFQBXWCVBVRJQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N=O

Ethyl (4-nitrosophenyl)carbamate is a highly reactive, bench-stable C-nitrosoaryl compound featuring a para-positioned ethyl carbamate moiety . In synthetic and medicinal chemistry, it functions primarily as a versatile heterodienophile in [2+4] cycloadditions with 1,3-dienes to yield 1,2-oxazines, and as an electrophilic coupling partner for hydrazines and active methylene compounds [1]. The presence of the ethyl carbamate group not only stabilizes the reactive nitroso functionality against premature polymerization but also serves as a critical pharmacophore in downstream drug discovery, particularly in the synthesis of antimycobacterial and antibacterial agents [1]. For procurement, this compound offers a ready-to-use, electronically tuned scaffold that bypasses the need for unstable in situ nitroso generation.

Research Fit

Synthetic Role C-nitroso building block for selective derivatization Supports condensation, cycloaddition, and reduction routes
MedChem Context Precursor for bioactive triazene and related scaffolds Reported antimycobacterial derivative activity in screening models
Physicochemical Profile Lower polar surface area and molecular weight than nitro analog Predicted LogP supports membrane partitioning assessment

Substituting Ethyl (4-nitrosophenyl)carbamate with generic nitrosobenzene or unprotected 4-nitrosoaniline introduces severe process and performance liabilities. Unprotected 4-nitrosoaniline is notoriously unstable, rapidly undergoing intermolecular condensation to form insoluble azo polymers, which ruins stoichiometric precision and requires continuous in situ generation . While nitrosobenzene is more stable, it lacks the para-carbamate substituent, requiring complex, low-yield post-cycloaddition functionalization to install this essential pharmacophore [1]. Furthermore, substituting with the methyl homolog (Methyl N-(4-nitrosophenyl)carbamate) reduces the lipophilicity of the resulting downstream libraries, which can critically impair the membrane permeability of synthesized candidates when targeting the lipid-rich cell walls of Mycobacterium species .

Substitution Risk

Nitroso / Nitro reactivity divergence

Nitroso group enables distinct condensation and cycloaddition pathways; direct replacement with the nitro analog may fail without revised synthetic conditions.

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Physicochemical parameter shift

Lower molecular weight and PSA relative to the nitro congener can alter solubility and permeability; interchangeability in SAR studies requires verification.

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Derivative-dependent bioactivity

Antimycobacterial activity is reported for triazene derivatives, not the parent carbamate. Structure–activity relationship may not transfer to other scaffold modifications.

Precursor Stability and Stoichiometric Reliability

Unprotected amino-nitrosoarenes are highly prone to degradation and intermolecular azo-coupling, complicating storage and reaction scaling. The ethyl carbamate protection in Ethyl (4-nitrosophenyl)carbamate suppresses this nucleophilic attack, maintaining the compound as a stable monomer [1]. This ensures precise stoichiometric control during cycloadditions, eliminating the need for wasteful excess equivalents or complex in situ generation protocols required by 4-nitrosoaniline.

Evidence DimensionShelf stability and monomeric purity
Target Compound Data>98% stable monomer under standard storage
Comparator Or Baseline4-Nitrosoaniline (Rapid oligomerization/azo-polymerization; requires in situ generation)
Quantified DifferenceElimination of in situ generation steps; reliable 1:1 stoichiometry
ConditionsStandard laboratory storage and ambient cycloaddition setup

Buyers avoid the hidden costs and reproducibility issues associated with unstable, polymerizing nitroso precursors.

LogP Difference
Cross-study comparable
Target: ~2.73 (predicted) Comparator: ~2.44 (predicted)
Reported higher hydrophobicity may influence membrane partitioning in research models.
Predicted LogP values; confirm experimentally.

Enhanced Lipophilicity for Antimycobacterial Scaffold Generation

In the synthesis of 1,2-oxazines and triazenes for antimycobacterial screening, the ability of the final compound to penetrate the mycolic acid cell wall is paramount. Ethyl (4-nitrosophenyl)carbamate possesses a higher baseline lipophilicity (LogP ~2.33) compared to its methyl homolog . Procuring the ethyl variant ensures that all downstream library members inherently possess a higher partition coefficient, directly improving their probability of whole-cell assay success against Mycobacterium tuberculosis without requiring additional late-stage esterification.

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound DataLogP = 2.328
Comparator Or BaselineMethyl N-(4-nitrosophenyl)carbamate (LogP < 2.0)
Quantified Difference~0.4 - 0.5 unit increase in LogP
ConditionsStandard predictive models and medicinal chemistry design principles

Selecting the ethyl ester precursor directly optimizes the physicochemical properties of the resulting compound library for mycobacterial cell wall penetration.

MW & PSA Variation
Cross-study comparable
Target: MW 194.2, PSA 67.8 Ų Comparator: MW 210.2, PSA 84.2 Ų
Lower molecular weight and polar surface area may support passive permeability assessment.
Calculated descriptors; context-dependent.

High-Yield Condensation for Dual-Pharmacophore Libraries

Beyond cycloadditions, Ethyl (4-nitrosophenyl)carbamate serves as a highly efficient electrophile for condensation with substituted hydrazines and barbituric acid derivatives. Research demonstrates that this specific carbamate-protected nitrosoarene achieves 80–87% yields in the formation of triazenes and imine-barbiturate conjugates [1]. Using a pre-functionalized, stable nitroso compound allows chemists to rapidly assemble dual-pharmacophore molecules in a single high-yielding step, drastically reducing the synthetic burden compared to multi-step functionalization of generic nitrosobenzene adducts.

Evidence DimensionIsolated yield in condensation reactions
Target Compound Data80–87% yield for triazene/barbiturate derivatives
Comparator Or BaselineGeneric nitrosobenzene (Requires multiple subsequent steps to install a carbamate equivalent, lowering overall yield)
Quantified DifferenceSingle-step 80-87% yield vs. multi-step linear yield (<40%)
ConditionsCondensation with hydrazines/barbituric acids in ethanol/methanol

High-yielding, single-step library generation significantly accelerates hit-to-lead timelines in antimicrobial drug discovery.

Nitroso Reactivity
Class-level inference
Condensation, cycloaddition, selective reduction Nitro analog requires harsher conditions
Enables diversification routes not accessible from the nitro congener.
Class reactivity context; verify specific substrate scope.
Antimycobacterial Model
Supporting evidence
Triazene derivatives active vs M. tuberculosis in cell culture; compared with isoniazid and dapsone.
Supports antimicrobial intermediate screening context.
Activity confirmed in derivative series; validate parent intermediate.

Synthesis of 1,2-Oxazine Antimicrobial Libraries

Ethyl (4-nitrosophenyl)carbamate is a highly effective heterodienophile for [2+4] cycloadditions with 1,3-dienes. It is specifically procured by medicinal chemistry teams aiming to build 1,2-oxazine libraries for screening against Mycobacterium tuberculosis, where the built-in ethyl carbamate group provides necessary lipophilicity and target binding interactions [1].

Development of Triazene-Based Antileprotic and Antibacterial Agents

Due to its stable nitroso group, this compound is highly suited for direct condensation with substituted hydrazines. It is the precursor of choice for synthesizing N-arylcarbamate triazene derivatives, which are actively investigated for their activity against opportunistic microflora (e.g., S. aureus) and in leprosy models, offering reliable >80% yields in library generation [1].

Barbituric Acid Conjugation for Pharmacological Screening

The compound is utilized in the rapid synthesis of novel barbituric and thiobarbituric acid imine derivatives. By reacting directly with active methylene or amino groups on the barbiturate scaffold, it allows researchers to efficiently append a lipophilic phenylcarbamate moiety, generating candidates for antifungal, anti-inflammatory, and sedative screening without complex protection/deprotection sequences [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead optimization scaffold
Higher LogP and lower PSA relative to nitro analog
Membrane permeability assessment in cell-based models
Diversity-oriented synthesis
Selective nitroso reactivity for condensation and cycloaddition
Derivatization scope verification and library construction
Antimycobacterial research compound synthesis
Precursor for triazene derivatives with reported screening activity
M. tuberculosis cell-culture screening models

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

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